2,5-Bis(5-octylthiophen-2-YL)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(5-octylthiophen-2-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of two octylthiophene groups attached to a pyrimidine core. Pyrimidine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(5-octylthiophen-2-yl)pyrimidine typically involves the reaction of 2,5-dibromopyrimidine with 5-octylthiophene in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which involve the use of a base such as potassium carbonate and a solvent like toluene . The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(5-octylthiophen-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine core can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene rings, where hydrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for bromination reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2,5-Bis(5-octylthiophen-2-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2,5-Bis(5-octylthiophen-2-yl)pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(5-alkylthiophen-2-yl)pyridine: Similar structure but with a pyridine core instead of pyrimidine.
1,4-Bis(5-alkylthiophen-2-yl)benzene: Contains a benzene core instead of pyrimidine.
2,6-Bis(5-alkylthiophen-2-yl)naphthalene: Features a naphthalene core.
Uniqueness
2,5-Bis(5-octylthiophen-2-yl)pyrimidine is unique due to its specific combination of a pyrimidine core with octylthiophene groups. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in organic electronics and materials science .
Properties
CAS No. |
388616-46-4 |
---|---|
Molecular Formula |
C28H40N2S2 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
2,5-bis(5-octylthiophen-2-yl)pyrimidine |
InChI |
InChI=1S/C28H40N2S2/c1-3-5-7-9-11-13-15-24-17-19-26(31-24)23-21-29-28(30-22-23)27-20-18-25(32-27)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3 |
InChI Key |
VBXHRXSFRHKRNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(S1)C2=CN=C(N=C2)C3=CC=C(S3)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.